N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE
Overview
Description
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE typically involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(tert-butyl)-1,3,4-thiadiazol-2-amine to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to disrupt DNA replication processes, which inhibits the growth and proliferation of bacterial and cancer cells . It also interacts with enzymes and proteins involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE is unique compared to other 1,3,4-thiadiazole derivatives due to its specific substituents, which confer distinct biological activities. Similar compounds include:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Known for its hypoglycemic activity.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Exhibits significant anticancer activity.
These compounds share the 1,3,4-thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-15(2,3)13-17-18-14(22-13)16-12(19)10-7-6-9(21-5)8-11(10)20-4/h6-8H,1-5H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUUXZIZEWHECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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